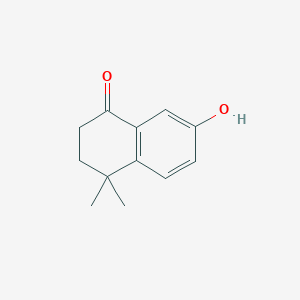

4,4-Dimethyl-7-hydroxy-1-tetralone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7,13H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBIRTDFQWFPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2=C1C=CC(=C2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001207451 | |

| Record name | 3,4-Dihydro-7-hydroxy-4,4-dimethyl-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001207451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33209-72-2 | |

| Record name | 3,4-Dihydro-7-hydroxy-4,4-dimethyl-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33209-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-7-hydroxy-4,4-dimethyl-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001207451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4-Dimethyl-7-hydroxy-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 4,4-dimethyl-7-hydroxy-1-tetralone, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, drawing upon established chemical transformations for analogous molecular scaffolds. This document offers detailed experimental protocols, quantitative data for key intermediates, and visual representations of the synthetic route.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in a three-stage process:

-

Friedel-Crafts Acylation: Introduction of the carbon skeleton that will form the second ring of the tetralone.

-

Intramolecular Cyclization: Formation of the tetralone ring system.

-

Demethylation: Conversion of the methoxy precursor to the final hydroxy compound.

The proposed pathway begins with the readily available starting materials, 3-methoxyphenol and 3,3-dimethylacryloyl chloride.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each key transformation in the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of 3-Methoxyphenol

This step involves the reaction of 3-methoxyphenol with 3,3-dimethylacryloyl chloride in the presence of a Lewis acid catalyst to form 3-(3-methoxyphenyl)-3-methylbut-2-en-1-one.

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM, 10 mL/mmol of 3-methoxyphenol) under a nitrogen atmosphere at 0 °C, add 3-methoxyphenol (1.0 eq) dropwise.

-

After stirring for 15 minutes, add a solution of 3,3-dimethylacryloyl chloride (1.1 eq) in dry DCM (2 mL/mmol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated hydrochloric acid (10 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Step 2: Catalytic Hydrogenation of the Unsaturated Ketone

The carbon-carbon double bond in 3-(3-methoxyphenyl)-3-methylbut-2-en-1-one is selectively reduced via catalytic hydrogenation to yield 3-(3-methoxyphenyl)-3-methylbutan-1-one.[1][2]

Protocol:

-

Dissolve the unsaturated ketone (Intermediate 1) in ethanol (15 mL/mmol) in a hydrogenation flask.

-

Add 10% Palladium on charcoal (Pd/C) (5 mol%) to the solution.

-

Evacuate the flask and fill it with hydrogen gas (balloon pressure). Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to afford the saturated ketone (Intermediate 2), which can be used in the next step without further purification.

Step 3: Baeyer-Villiger Oxidation and Hydrolysis to Carboxylic Acid

The saturated ketone is converted to the corresponding carboxylic acid via a Baeyer-Villiger oxidation followed by hydrolysis.

Protocol:

-

Dissolve the saturated ketone (Intermediate 2) in dry DCM (10 mL/mmol).

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction with a 10% aqueous solution of sodium sulfite.

-

Separate the organic layer and wash with saturated sodium bicarbonate solution (3 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the ester intermediate.

-

To the crude ester, add a 2 M solution of sodium hydroxide in methanol/water (1:1, 10 mL/mmol) and reflux for 4 hours.

-

Cool the reaction mixture to room temperature and acidify with 2 M hydrochloric acid until pH 2.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(3-methoxyphenyl)-4-methylpentanoic acid (Intermediate 3).

Step 4: Intramolecular Friedel-Crafts Cyclization

The carboxylic acid undergoes an intramolecular Friedel-Crafts acylation to form the tetralone ring of 4,4-dimethyl-7-methoxy-1-tetralone.

Protocol:

-

Add the carboxylic acid (Intermediate 3) to polyphosphoric acid (PPA) (10 times the weight of the acid).

-

Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the hot reaction mixture onto crushed ice with stirring.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to give 4,4-dimethyl-7-methoxy-1-tetralone (Intermediate 4).

Step 5: Demethylation

The final step is the demethylation of the methoxy group to the target hydroxyl group using boron tribromide.

Protocol:

-

Dissolve 4,4-dimethyl-7-methoxy-1-tetralone (Intermediate 4) in dry DCM (15 mL/mmol) and cool to -78 °C under a nitrogen atmosphere.

-

Add a 1 M solution of boron tribromide (BBr₃) in DCM (1.5 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to afford this compound.

Quantitative Data

The following table summarizes the expected molecular weights and typical yields for the key compounds in the synthesis.

| Compound | Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 3-(3-Methoxyphenyl)-3-methylbut-2-en-1-one | 1 | C₁₂H₁₄O₂ | 190.24 | 70-80 |

| 3-(3-Methoxyphenyl)-3-methylbutan-1-one | 2 | C₁₂H₁₆O₂ | 192.25 | >95 |

| 4-(3-Methoxyphenyl)-4-methylpentanoic acid | 3 | C₁₃H₁₈O₃ | 222.28 | 60-70 (2 steps) |

| 4,4-Dimethyl-7-methoxy-1-tetralone | 4 | C₁₃H₁₆O₂ | 204.26 | 75-85 |

| This compound | Final Product | C₁₂H₁₄O₂ | 190.24 | 80-90 |

Visualization of Experimental Workflow

The general workflow for a single step in this synthesis, such as the Friedel-Crafts acylation, is depicted below.

Caption: General experimental workflow for a typical reaction step.

This guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. The provided protocols are based on well-established and reliable chemical transformations and should serve as a strong foundation for the practical execution of this synthesis in a laboratory setting. Researchers are advised to perform small-scale trials to optimize the reaction conditions for each step.

References

In-Depth Technical Guide: 4,4-Dimethyl-7-hydroxy-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 4,4-Dimethyl-7-hydroxy-1-tetralone (CAS No. 33209-72-2). This bicyclic ketone, a derivative of tetralone, presents a scaffold of interest for medicinal chemistry and drug discovery due to the established biological activities of related tetralone structures. This document consolidates available data on its properties, provides detailed experimental context, and explores potential avenues for future research.

Chemical Properties and Data

This compound is a solid organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . While comprehensive experimental data for this specific molecule is not widely published, its properties can be inferred from data on analogous structures and are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| CAS Number | 33209-72-2 | [1] |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| Melting Point | Not available | Data not found in public sources. |

| Boiling Point | Not available | Data not found in public sources. |

| Solubility | Not available | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate. |

| Appearance | Solid | Inferred from related hydroxy-tetralone compounds.[2] |

Table 2: Spectroscopic Data Summary (Predicted/Representative)

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (approx. 6.5-8.0 ppm), aliphatic protons of the cyclohexanone ring (approx. 2.0-3.0 ppm), two singlet peaks for the gem-dimethyl groups, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Carbonyl carbon (>195 ppm), aromatic carbons (115-160 ppm), quaternary carbon of the gem-dimethyl group, and aliphatic carbons (20-50 ppm). |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group, ~3200-3600 cm⁻¹), C=O stretching (ketone, ~1680 cm⁻¹), and C-H stretching (aromatic and aliphatic). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 190, with fragmentation patterns corresponding to the loss of methyl groups and other characteristic fragments of the tetralone scaffold. |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, a general and robust method for synthesizing hydroxy-tetralones involves the demethylation of the corresponding methoxy-tetralone. The following protocol is a representative procedure based on established methods for similar compounds.[3]

Synthesis of this compound via Demethylation

This experimental workflow outlines the demethylation of 4,4-dimethyl-7-methoxy-1-tetralone to yield the target compound.

Detailed Protocol:

-

Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (2.5 equivalents) in anhydrous toluene, slowly add 4,4-dimethyl-7-methoxy-1-tetralone (1 equivalent).

-

Reaction: Heat the mixture to 110°C and maintain this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Slowly quench the reaction by the dropwise addition of ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound. A typical method for a related compound, 7-hydroxy-2-tetralone, utilizes a C18 column with a mobile phase of acetonitrile and water.[2]

Table 3: Representative HPLC Parameters

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 272 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the identification and purity assessment of this compound, particularly for detecting volatile impurities. The hydroxyl group may require derivatization (e.g., silylation) to improve volatility and peak shape.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the broader class of tetralone derivatives has shown significant pharmacological potential.

Monoamine Oxidase (MAO) Inhibition

Derivatives of 7-hydroxy-1-tetralone have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[4] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. The 7-hydroxy substituent has been shown to be favorable for potent inhibition.[4] It is plausible that this compound could also exhibit MAO-B inhibitory activity.

Antiproliferative and Anticancer Potential

The tetralin ring is a structural component of several clinically used anticancer drugs, including doxorubicin and etoposide.[5] Numerous synthetic tetralone derivatives have been investigated for their antitumor properties.[5] For instance, some tetralone derivatives bearing a 1,2,4-triazole moiety have demonstrated antiproliferative activity against various human cancer cell lines.[5] The cytotoxic mechanism of such compounds often involves the inhibition of key enzymes like topoisomerase II.

Conclusion

This compound is a tetralone derivative with potential for further investigation in the fields of medicinal chemistry and drug development. While specific experimental data for this compound is limited, this guide provides a framework based on the known chemistry and biology of related compounds. The synthesis is achievable through established demethylation procedures, and analytical methods can be readily adapted. The structural similarity to known MAO-B inhibitors and the presence of the tetralone scaffold found in some anticancer agents suggest that this compound and its future derivatives are promising candidates for biological evaluation. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

- 1. This compound | CAS#:33209-72-2 | Chemsrc [chemsrc.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 7-Hydroxy-1-tetralone | 22009-38-7 [chemicalbook.com]

- 4. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4,4-Dimethyl-7-hydroxy-1-tetralone

CAS Number: 33209-72-2

This technical guide provides a comprehensive overview of 4,4-Dimethyl-7-hydroxy-1-tetralone, a tetralone derivative of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis methodologies, and potential biological activities, with a focus on its role as a potential monoamine oxidase inhibitor.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . Its structure features a tetralone core with two methyl groups at the 4-position and a hydroxyl group at the 7-position.

| Property | Value | Source |

| CAS Number | 33209-72-2 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₂ | |

| Molecular Weight | 190.24 g/mol | |

| Common Synonyms | 7-hydroxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one |

Synthesis Protocols

The synthesis of this compound can be approached through established methods for tetralone synthesis, primarily involving intramolecular Friedel-Crafts acylation or the demethylation of a methoxy-substituted precursor.

Method 1: Intramolecular Friedel-Crafts Acylation

This widely used method for synthesizing tetralones involves a two-step process: Friedel-Crafts acylation followed by an intramolecular cyclization.

Experimental Protocol:

-

Friedel-Crafts Acylation: A suitable substituted benzene derivative is acylated with a succinic anhydride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms a γ-keto acid.

-

Reduction: The keto group of the γ-keto acid is then reduced to a methylene group, typically through methods like Clemmensen or Wolff-Kishner reduction, yielding a substituted phenylbutyric acid.

-

Intramolecular Cyclization: The resulting phenylbutyric acid is then treated with a strong acid, such as polyphosphoric acid or sulfuric acid, to induce an intramolecular Friedel-Crafts acylation, leading to the formation of the tetralone ring.

Logical Workflow for Intramolecular Friedel-Crafts Acylation

Caption: General workflow for the synthesis of tetralones via intramolecular Friedel-Crafts acylation.

Method 2: Demethylation of 4,4-Dimethyl-7-methoxy-1-tetralone

This method is a common final step in the synthesis of hydroxylated aromatic compounds. The hydroxyl group is often protected as a methyl ether during the synthesis and deprotected in the final step.

Experimental Protocol:

-

Starting Material: The synthesis begins with 4,4-Dimethyl-7-methoxy-1-tetralone.

-

Demethylation Agent: A demethylating agent, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), is used to cleave the methyl ether.

-

Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures when using BBr₃, or at elevated temperatures with HBr.

-

Work-up: The reaction mixture is quenched with water or a mild base, and the product is extracted with an organic solvent.

-

Purification: The crude product is then purified by chromatography or recrystallization to yield this compound.

Experimental Workflow for Demethylation

Caption: Step-by-step workflow for the demethylation of the methoxy precursor.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, research on structurally related 1-tetralone derivatives suggests potential activity as monoamine oxidase (MAO) inhibitors.[3][4][5] MAOs are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[3][4]

A study on a series of 1-tetralone derivatives demonstrated that these compounds are selective inhibitors of the MAO-B isoform.[3] The position of substituents on the tetralone ring was found to significantly impact the inhibitory potency.[3]

Monoamine Oxidase Inhibition

The inhibitory activity of 1-tetralone derivatives against MAO-A and MAO-B has been evaluated. The IC₅₀ values (the concentration of an inhibitor where the response is reduced by half) for several 1-tetralone derivatives are presented in the table below. While this compound was not explicitly tested in this study, the data for related compounds provide insights into the structure-activity relationship.

| Compound | Substitution | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| 1c | 7-(benzyloxy) | 0.623 | 0.0023 | 271 |

| 1g | 7-(4-methylbenzyloxy) | 0.575 | 0.0018 | 319 |

| 1h | 7-(4-chlorobenzyloxy) | 0.036 | 0.0011 | 33 |

Data extracted from a study on 1-tetralone derivatives as MAO inhibitors.[3]

The data suggests that substitution at the 7-position of the tetralone ring is favorable for MAO inhibition. The dimethyl substitution at the 4-position in the target compound could further influence its binding and inhibitory activity.

Signaling Pathway of Monoamine Oxidase

Caption: Proposed inhibitory action on the MAO signaling pathway.

Conclusion

This compound is a synthetic organic compound with potential applications in drug discovery, particularly in the development of monoamine oxidase inhibitors. Further research is warranted to fully elucidate its biological activity, mechanism of action, and therapeutic potential. The synthetic pathways outlined in this guide provide a foundation for its preparation and further investigation by the scientific community.

References

- 1. This compound | CAS#:33209-72-2 | Chemsrc [chemsrc.com]

- 2. 33209-72-2_4,4-Dimethyl-7-hydroxy-1-tetraloneCAS号:33209-72-2_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4-Dimethyl-7-hydroxy-1-tetralone Structural Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-Dimethyl-7-hydroxy-1-tetralone and its structural analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to facilitate further research and development in this area.

Core Compound of Interest: this compound

The tetralone scaffold is a prominent feature in a variety of biologically active compounds and natural products, serving as a critical building block in the synthesis of pharmaceuticals.[1][2] The specific structural motif of this compound offers a unique combination of a bicyclic aromatic system, a ketone functional group, a hydroxyl group, and gem-dimethyl substitution, presenting multiple avenues for chemical modification to explore structure-activity relationships (SAR).

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs can be approached through several established synthetic routes for tetralones. A common strategy involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylbutyric acid.

A plausible synthetic pathway to the core structure and its analogs is outlined below. This is a generalized procedure, and specific reaction conditions may require optimization.

General Synthetic Workflow

Caption: Generalized synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of 4,4-Dimethyl-5,8-dihydroxytetralone Derivatives

Materials:

-

Substituted hydroquinone

-

Appropriate carboxylic acid

-

Boron trifluoride dihydrate (BF3·2H2O)

-

Enamine

-

Acidic medium for rearrangement

Procedure:

-

Acylhydroquinone Formation: The synthesis commences with the formation of an acylhydroquinone. This is achieved by reacting a hydroquinone (or a dimethyl hydroquinone) with a corresponding carboxylic acid in the presence of boron trifluoride dihydrate as a solvent. The reaction can be enhanced using microwave irradiation at 100°C.

-

Oxidation: The resulting acylhydroquinone is then oxidized.

-

Reaction with Enamines: The oxidized intermediate is subsequently reacted with an enamine.

-

Acidic Rearrangement: The final step involves a rearrangement in an acidic medium to yield the desired 4,4-dimethyl-dioxygenated tetralone.

Biological Activity and Structure-Activity Relationships (SAR)

Research into the biological activities of tetralone derivatives has revealed a broad spectrum of potential therapeutic applications, including anticancer, antibacterial, and central nervous system effects.[4] For analogs closely related to this compound, a notable area of investigation is their effect on cellular respiration, particularly in cancer cells.

A study on 4,4-dimethyl-5,8-dihydroxynaphtalene-1-one and 4,4-dimethyl-5,8-dihydroxytetralone derivatives demonstrated their ability to inhibit cellular respiration in a mouse carcinoma cell line (TA3) and its multidrug-resistant variant (TA3-MTX-R).[3]

Quantitative Data on the Inhibition of Cellular Respiration

The following table summarizes the inhibitory effects of a series of 4,4-dimethyl-5,8-dioxygenated tetralones and related compounds on the oxygen consumption of TA3-MTX-R tumor cells.

| Compound ID | Structure | % Inhibition of O2 Consumption (10 µM) |

| 1 | 2'-Hydroxyacetophenone | 15 |

| 2 | 4'-Hydroxyacetophenone | 0 |

| 3 | 2',5'-Dihydroxyacetophenone | 45 |

| 4 | 4,4-Dimethyl-5,8-dihydroxy-1-tetralone | 60 |

| 5 | 4,4-Dimethyl-5,8-dimethoxy-1-tetralone | 20 |

| 6 | 4,4-Dimethyl-5,8-dioxo-1-tetralone | 30 |

Data adapted from Araya-Maturana et al., Bioorg. Med. Chem., 2002.[3]

Structure-Activity Relationship (SAR) Insights

Based on the available data, a tentative SAR can be established for the inhibition of cellular respiration:

-

A coplanar ortho-carbonyl-1,4-hydroquinone motif appears to be crucial for the inhibitory activity.[3]

-

The presence of hydroxyl groups at positions 5 and 8 (as in compound 4 ) leads to the most potent inhibition among the tested tetralone analogs.

-

Methylation of the hydroxyl groups (compound 5 ) significantly reduces the inhibitory activity, suggesting that the free hydroxyls are important for the interaction with the biological target.

-

Oxidation of the hydroquinone to a quinone (compound 6 ) also diminishes the activity compared to the dihydroxy analog.

Proposed Mechanism of Action: Inhibition of Mitochondrial Respiration

The observed inhibition of cellular oxygen consumption strongly suggests that these tetralone derivatives may target the mitochondrial electron transport chain (ETC). The ETC is a series of protein complexes that transfer electrons from electron donors to electron acceptors via redox reactions, and couples this electron transfer with the transfer of protons across the mitochondrial inner membrane, generating an electrochemical gradient that drives ATP synthesis.

Inhibition of the ETC can lead to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and the induction of apoptosis, all of which are detrimental to cancer cell survival.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound analogs that inhibit cellular respiration.

Caption: Proposed mechanism of action via inhibition of the mitochondrial electron transport chain.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. The available data suggests that analogs of this core structure can inhibit cellular respiration, a key process for cancer cell viability.

Future research in this area should focus on:

-

Synthesis and screening of a broader library of analogs to further elucidate the structure-activity relationships, particularly exploring substitutions on the aromatic ring and modifications of the ketone and hydroxyl groups.

-

Identification of the specific molecular target(s) within the mitochondrial electron transport chain.

-

In-depth studies on the downstream signaling pathways affected by these compounds to fully understand their mechanism of action.

-

Evaluation of the in vivo efficacy and safety profiles of the most promising lead compounds in relevant animal models.

By systematically addressing these research questions, the full therapeutic potential of this compound structural analogs can be realized.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Effects of 4,4-dimethyl-5,8-dihydroxynaphtalene-1-one and 4,4-dimethyl-5,8-dihydroxytetralone derivatives on tumor cell respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Postulated Mechanisms of Action of 4,4-Dimethyl-7-hydroxy-1-tetralone

Disclaimer: Direct experimental evidence elucidating the specific mechanism of action for 4,4-Dimethyl-7-hydroxy-1-tetralone is not currently available in peer-reviewed literature. This technical guide, therefore, presents a synthesis of potential mechanisms based on the biological activities of structurally analogous tetralone derivatives. The information herein is intended to guide future research and drug development efforts by postulating testable hypotheses.

Introduction

This compound is a synthetic small molecule belonging to the tetralone class of compounds. The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. While the specific molecular targets of this compound remain to be elucidated, research on related compounds suggests several plausible avenues of investigation, including the inhibition of cellular respiration, modulation of monoamine oxidase activity, and interaction with key neurotransmitter receptors. This document provides an in-depth overview of these potential mechanisms, supported by generalized experimental protocols and data from analogous compounds to inform future studies.

Postulated Mechanisms of Action

Based on the activities of structurally similar compounds, three primary mechanisms of action are proposed for this compound:

-

Inhibition of Cellular Respiration: Studies on 4,4-dimethyl-5,8-dihydroxytetralone derivatives have indicated an ability to inhibit tumor cell respiration[1]. This suggests a potential cytotoxic or anti-proliferative effect through the disruption of mitochondrial function.

-

Monoamine Oxidase (MAO) Inhibition: The parent compound, 7-hydroxy-1-tetralone, has been identified as an inhibitor of monoamine oxidase, an enzyme crucial for the metabolism of neurotransmitters like serotonin and dopamine.

-

Neuroreceptor Modulation: Derivatives of 7-hydroxy-1-tetralone have been shown to interact with dopamine (D2/D3) and opioid receptors, suggesting a potential role in modulating neurological pathways.

Inhibition of Cellular Respiration

A plausible mechanism of action for this compound is the disruption of cellular respiration, a pathway observed in structurally related dihydroxy-tetralone derivatives[1]. This activity is particularly relevant in the context of oncology, where altered cellular metabolism is a hallmark of cancer cells.

Experimental Protocol: Oxygen Consumption Rate (OCR) Assay

This protocol describes a generalized method for assessing the effect of a test compound on mitochondrial respiration using a Seahorse XF Analyzer.

1. Cell Culture and Plating:

- Culture a relevant cancer cell line (e.g., HeLa, A549) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

- Seed cells into a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Preparation and Treatment:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- On the day of the assay, prepare serial dilutions of the compound in Seahorse XF assay medium.

- Replace the cell culture medium with the assay medium containing the various concentrations of the test compound.

3. Seahorse XF Analyzer Assay:

- Calibrate the Seahorse XF Analyzer sensor cartridge.

- Load the cell plate into the analyzer and initiate the assay protocol.

- Measure the basal oxygen consumption rate (OCR).

- Sequentially inject mitochondrial stressor agents (e.g., oligomycin, FCCP, and rotenone/antimycin A) to assess different parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

4. Data Analysis:

- Normalize the OCR data to cell number.

- Calculate the percentage inhibition of basal and maximal respiration at each compound concentration.

- Determine the IC50 value for the inhibition of cellular respiration.

Hypothetical Signaling Pathway

Monoamine Oxidase (MAO) Inhibition

The structural similarity to 7-hydroxy-1-tetralone, a known MAO inhibitor, suggests that this compound may also possess this activity. MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.

Experimental Protocol: MAO-Glo™ Assay

This protocol outlines a luminescent assay to determine the inhibitory activity of the test compound against MAO-A and MAO-B.

1. Reagent Preparation:

- Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided buffer.

- Prepare a solution of the MAO substrate (a luminogenic derivative).

- Prepare serial dilutions of this compound and a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.

2. Assay Procedure:

- Add the MAO-A or MAO-B enzyme to the wells of a white, opaque 96-well plate.

- Add the test compound dilutions or controls to the wells and incubate for a predefined period to allow for inhibitor binding.

- Initiate the enzymatic reaction by adding the MAO substrate.

- Incubate at room temperature.

- Stop the reaction and generate the luminescent signal by adding the Luciferin Detection Reagent.

3. Data Analysis:

- Measure the luminescence using a plate-reading luminometer.

- Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the vehicle control.

- Determine the IC50 values for MAO-A and MAO-B inhibition by fitting the data to a dose-response curve.

Logical Workflow Diagram

Neuroreceptor Modulation

Derivatives of the parent compound 7-hydroxy-1-tetralone have shown affinity for dopamine and opioid receptors. This suggests that this compound could function as a modulator of these key central nervous system targets.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity of a compound to a specific receptor using a competitive binding assay.

1. Membrane Preparation:

- Prepare cell membrane homogenates from cells recombinantly expressing the target receptor (e.g., human dopamine D2 receptor or mu-opioid receptor).

2. Assay Setup:

- In a 96-well filter plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [³H]-spiperone for D2 receptors, [³H]-DAMGO for mu-opioid receptors), and varying concentrations of the unlabeled test compound (this compound).

- Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

3. Incubation and Filtration:

- Incubate the plate to allow the binding to reach equilibrium.

- Rapidly filter the contents of the plate through a glass fiber filter using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

4. Scintillation Counting:

- Dry the filter mat, add scintillation cocktail, and count the radioactivity retained on the filter using a scintillation counter.

5. Data Analysis:

- Calculate the specific binding by subtracting non-specific binding from total binding.

- Determine the percentage of specific binding inhibited by the test compound at each concentration.

- Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Quantitative Data for Analogous Compounds

| Compound | Target | Assay Type | Value |

| 7-hydroxy-DPAT (analog) | Dopamine D2 Receptor | Radioligand Binding | Ki = 1.5 nM |

| 7-hydroxy-DPAT (analog) | Dopamine D3 Receptor | Radioligand Binding | Ki = 0.08 nM |

| Substituted 7-hydroxy-tetralone | µ-Opioid Receptor | Functional Assay | EC50 = 7.6 nM |

Note: The data presented above is for structurally related compounds and should not be directly extrapolated to this compound. It is provided for illustrative purposes to guide future research.

Hypothetical Receptor Interaction Diagram

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively established, the biological activities of its structural analogs provide a strong foundation for future research. The potential for this compound to inhibit cellular respiration, modulate monoamine oxidase activity, and interact with key neurotransmitter receptors warrants a thorough investigation.

Future studies should focus on systematically evaluating these postulated mechanisms using the experimental approaches outlined in this guide. Determining the specific molecular targets and downstream signaling pathways will be crucial for understanding the therapeutic potential of this compound and for guiding its development as a potential therapeutic agent for a range of disorders, from cancer to neurological conditions. The generation of robust quantitative data will be paramount in defining its potency, selectivity, and overall pharmacological profile.

References

Biological Activity of 4,4-Dimethyl-7-hydroxy-1-tetralone: A Technical Overview

Disclaimer: As of November 2025, there is a notable absence of published scientific literature detailing the specific biological activities, quantitative efficacy, and mechanisms of action for the compound 4,4-Dimethyl-7-hydroxy-1-tetralone. Therefore, this technical guide will provide an overview of the known biological activities of the broader tetralone scaffold and its derivatives, offering insights into the potential, yet unconfirmed, therapeutic applications of this compound based on structure-activity relationships of analogous compounds.

Introduction to the Tetralone Scaffold

The tetralone scaffold, a bicyclic aromatic ketone, is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of pharmacologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, antibacterial, and central nervous system (CNS) effects.[1] The therapeutic potential of these compounds often stems from the diverse substitutions possible on the tetralone core, which can modulate their biological targets and pharmacological profiles.

Potential Biological Activities Based on Structurally Related Compounds

While direct evidence for the biological activity of this compound is unavailable, studies on analogous compounds provide a basis for inferring its potential pharmacological profile. The key structural features of the target compound—the 4,4-dimethyl substitution and the 7-hydroxy group on the tetralone core—are anticipated to influence its biological effects.

Anticancer Activity

Numerous tetralone derivatives have been investigated for their antiproliferative effects against various cancer cell lines. For instance, a series of novel tetralone derivatives derived from longifolene and bearing a 1,2,4-triazole moiety have shown promising in vitro cytotoxicity.[3] Although structurally distinct from this compound, these findings highlight the potential of the tetralone scaffold in the development of new anticancer agents.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Longifolene-Derived Tetralone Derivatives [3]

| Compound | T-24 (Bladder) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HT-29 (Colon) |

| 6d | 1.83 ± 0.11 | 2.17 ± 0.15 | 2.51 ± 0.17 | 3.12 ± 0.24 | 2.89 ± 0.21 |

| 6g | 1.54 ± 0.09 | 1.98 ± 0.13 | 2.24 ± 0.16 | 2.87 ± 0.20 | 2.65 ± 0.19 |

| 6h | 1.68 ± 0.10 | 2.05 ± 0.14 | 2.39 ± 0.17 | 2.99 ± 0.22 | 2.78 ± 0.20 |

| 5-FU | 4.87 ± 0.35 | 5.12 ± 0.41 | 6.23 ± 0.53 | 7.14 ± 0.62 | 6.88 ± 0.59 |

Data represents the mean ± standard deviation of three independent experiments. 5-FU (5-Fluorouracil) was used as a positive control.

Antibacterial and Antifungal Activity

The tetralone scaffold has also been explored for its antimicrobial properties. Various derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal strains.[1] The specific substitutions on the tetralone ring are critical for determining the spectrum and potency of antimicrobial activity.

Central Nervous System (CNS) Activity

Certain tetralone derivatives have been investigated for their effects on the central nervous system, including potential applications as antidepressants.[2] The mechanism of action for these compounds can involve the modulation of neurotransmitter systems. For example, some tetralone derivatives have been studied as monoamine oxidase (MAO) inhibitors, which are a class of enzymes involved in the breakdown of neurotransmitters like serotonin and dopamine.[4]

Experimental Protocols for Biological Evaluation

The following are generalized experimental protocols commonly employed in the assessment of the biological activities of tetralone derivatives. It is important to note that these are representative methodologies and would require optimization for the specific evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the antiproliferative activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compound (e.g., a tetralone derivative) for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of a compound against bacterial strains is often determined using the broth microdilution method.

-

Bacterial Culture: Bacterial strains are grown in a suitable broth medium to a specific optical density.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific bacterial strain.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Potential Signaling Pathways

Given the reported anticancer activity of some tetralone derivatives, a plausible mechanism of action could involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. The diagram below illustrates a generalized representation of a signaling pathway that is often targeted by anticancer agents.

Caption: A generalized signaling pathway potentially targeted by anticancer tetralone derivatives.

Conclusion

The tetralone scaffold represents a promising framework for the development of novel therapeutic agents with a wide range of biological activities. While there is currently no specific data on the biological effects of this compound, the known activities of its structural analogs, particularly in the areas of cancer and infectious diseases, suggest that it warrants further investigation. Future studies are essential to elucidate the specific biological profile of this compound and to determine its potential as a lead molecule in drug discovery programs. Researchers are encouraged to synthesize and evaluate this compound to fill the existing knowledge gap and explore its therapeutic potential.

References

- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of 4,4-Dimethyl-7-hydroxy-1-tetralone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyl-7-hydroxy-1-tetralone is a specific derivative of the tetralone scaffold, a core structure in various biologically active compounds. This technical guide addresses the spectroscopic characterization of this molecule, a critical aspect for its identification, purity assessment, and structural elucidation in research and development settings. However, a comprehensive search of available scientific literature and spectral databases reveals a significant lack of published experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this specific compound.

While data for structurally related compounds such as 7-hydroxy-1-tetralone and other tetralone derivatives are available, direct experimental spectra for this compound could not be located. The CAS number for the compound has been identified as 33209-72-2, and its molecular formula is C₁₂H₁₄O₂.

This guide will, therefore, outline the general experimental protocols typically employed for acquiring such data and present a logical workflow for the spectroscopic analysis of a novel or uncharacterized compound like this compound.

Spectroscopic Data (Hypothetical)

In the absence of experimental data, the following tables are placeholders to illustrate the expected format for presenting such information once it becomes available through synthesis and characterization. The predicted chemical shifts and fragmentation patterns are based on the analysis of similar structures.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| [Predicted Value] | s | 6H | 2 x C(4)-CH₃ |

| [Predicted Value] | t | 2H | -CH₂-C(3)H₂- |

| [Predicted Value] | t | 2H | -CH₂-C(2)H₂- |

| [Predicted Value] | d | 1H | Ar-H |

| [Predicted Value] | dd | 1H | Ar-H |

| [Predicted Value] | d | 1H | Ar-H |

| [Predicted Value] | s | 1H | Ar-OH |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| [Predicted Value] | C=O (C1) |

| [Predicted Value] | Ar-C (quaternary) |

| [Predicted Value] | Ar-C (quaternary) |

| [Predicted Value] | Ar-CH |

| [Predicted Value] | Ar-CH |

| [Predicted Value] | Ar-CH |

| [Predicted Value] | C(4) (quaternary) |

| [Predicted Value] | -CH₂- (C2 or C3) |

| [Predicted Value] | -CH₂- (C2 or C3) |

| [Predicted Value] | 2 x C(4)-CH₃ |

Table 3: Hypothetical IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| [Predicted Range] | O-H stretch (phenolic) |

| [Predicted Range] | C-H stretch (aromatic) |

| [Predicted Range] | C-H stretch (aliphatic) |

| [Predicted Range] | C=O stretch (ketone) |

| [Predicted Range] | C=C stretch (aromatic) |

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z Ratio | Assignment |

| [190.0994] | [M]⁺ (Molecular Ion) |

| [Predicted Value] | Fragment 1 |

| [Predicted Value] | Fragment 2 |

| [Predicted Value] | Fragment 3 |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments required to characterize this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of the purified compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.

-

¹H NMR Spectroscopy: Standard proton NMR spectra would be acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integrals of the different proton signals.

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would be obtained to identify the chemical shifts of all unique carbon atoms in the molecule. Further experiments like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy: For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet could be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer would be used to record the infrared spectrum.

-

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum would show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: An appropriate ionization technique would be employed. Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.

-

Mass Analysis: The ionized fragments would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum would provide the molecular weight of the compound from the molecular ion peak and information about its structure from the fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a compound like this compound.

Conclusion

While a definitive set of spectroscopic data for this compound is not currently available in the public domain, this guide provides the necessary framework for its acquisition and interpretation. The outlined experimental protocols are standard in the field of chemical analysis and would be the first step following the successful synthesis of this compound. For researchers and professionals in drug development, obtaining this data is a prerequisite for any further investigation into the biological activity and potential applications of this compound. It is recommended that future work focus on the synthesis and full spectroscopic characterization of this molecule to fill the current data gap.

An In-depth Technical Guide on the Solubility and Stability of 4,4-Dimethyl-7-hydroxy-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of the organic compound 4,4-Dimethyl-7-hydroxy-1-tetralone (CAS No. 33209-72-2). Due to a notable lack of specific experimental data in publicly accessible literature for this particular derivative, this guide focuses on providing a framework for its characterization. It includes predicted physicochemical properties, general characteristics of the tetralone scaffold, and detailed, adaptable experimental protocols for determining solubility and stability. This document aims to be a valuable resource for researchers initiating studies on this compound, offering a structured approach to its physicochemical evaluation.

Introduction

This compound is a derivative of the 1-tetralone scaffold, a bicyclic structure that is a key component in various biologically active molecules and natural products. The tetralone core is of significant interest in medicinal chemistry due to its presence in compounds with a wide range of pharmacological activities. Understanding the solubility and stability of novel derivatives like this compound is a critical first step in the drug discovery and development process, as these properties fundamentally influence bioavailability, formulation, and shelf-life.

A notable gap in the scientific literature exists concerning specific, quantitative data on the solubility and stability of this compound. This guide, therefore, collates available information on related compounds and provides generalized methodologies to empower researchers to generate these crucial datasets.

Physicochemical Properties

While specific experimental data for this compound is limited, some basic molecular properties can be calculated. For context, physicochemical information for the parent compound, 1-tetralone, and the related 7-hydroxy-1-tetralone are also provided.

| Property | This compound | 1-Tetralone | 7-Hydroxy-1-tetralone |

| CAS Number | 33209-72-2 | 529-34-0 | 22009-38-7 |

| Molecular Formula | C₁₂H₁₄O₂ | C₁₀H₁₀O | C₁₀H₁₀O₂ |

| Molecular Weight | 190.24 g/mol | 146.19 g/mol | 162.19 g/mol |

| Appearance | Not specified | Colorless to pale yellow liquid[1] | White to Gray to Brown powder/crystal |

| Boiling Point | Not specified | 255-257 °C[1] | 215 °C at 12 mmHg |

| Melting Point | Not specified | 5-7 °C[1] | 164-168 °C |

| Water Solubility | Predicted to be low | Insoluble[1][2][3] | Not specified |

| Organic Solvent Solubility | Predicted to be soluble in common organic solvents | Soluble in alcohols, ethers, and hydrocarbons[1] | Not specified |

| Predicted LogP | Not specified | Not specified | 2.34[4] |

Note: The properties for this compound are largely uncharacterized in public literature. The predictions are based on its chemical structure.

General Solubility and Stability of Tetralone Derivatives

The tetralone scaffold consists of a fused bicyclic system which generally imparts a degree of stability. The solubility of tetralone derivatives is largely dictated by the nature of their substituents.

-

Solubility : The parent 1-tetralone is insoluble in water but soluble in many organic solvents[1][2][3]. The introduction of a hydroxyl group, as in 7-hydroxy-1-tetralone, is expected to increase polarity and may slightly enhance aqueous solubility, particularly at different pH values. The presence of two methyl groups at the 4-position in this compound will increase the lipophilicity of the molecule, likely leading to low water solubility. The phenolic hydroxyl group can be ionized at basic pH, which would significantly increase its solubility in aqueous base.

-

Stability : Tetralone derivatives are generally considered to be relatively stable compounds[1]. However, the presence of the ketone and phenolic hydroxyl groups in this compound introduces potential routes for degradation. These include oxidation of the phenolic hydroxyl group, especially in the presence of light or metal ions, and reactions involving the ketone functionality. The α-position to the ketone in this specific molecule is a quaternary carbon, which may enhance stability by preventing enolization and subsequent reactions at that site[5].

Experimental Protocols

The following are generalized experimental protocols that can be adapted to determine the solubility and stability of this compound.

Solubility Determination

A common and reliable method for determining the solubility of a crystalline compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetone)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After the incubation period, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the samples to further separate the saturated solution from the excess solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility in the test solvent based on the dilution factor.

Stability Assessment

Forced degradation studies are essential to understand the stability profile of a compound under various stress conditions.

Objective: To evaluate the stability of this compound under conditions of acid and base hydrolysis, oxidation, and photolysis.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

-

Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples by a stability-indicating HPLC-PDA method.

-

Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any degradation products. The PDA detector will help in assessing the peak purity of the parent compound.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

While direct experimental data on the solubility and stability of this compound are currently unavailable in the public domain, this technical guide provides a foundational framework for researchers. By understanding the general properties of the tetralone scaffold and by employing the detailed experimental protocols outlined herein, scientists can systematically characterize the physicochemical properties of this compound. The generation of such data is paramount for advancing the study of this compound in the context of drug discovery and development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Buy 1-Tetralone | 529-34-0 [smolecule.com]

- 3. fishersci.fi [fishersci.fi]

- 4. 7-Hydroxy-1-tetralone | CAS#:22009-38-7 | Chemsrc [chemsrc.com]

- 5. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 4,4-Dimethyl-7-hydroxy-1-tetralone: A Technical Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the scientific journey of 4,4-Dimethyl-7-hydroxy-1-tetralone, a tetralone derivative with potential applications in medicinal chemistry. While direct historical accounts of its discovery are scarce in readily available literature, its existence is confirmed by its Chemical Abstracts Service (CAS) registry number, 33209-72-2, which points to its identification in or before 1972. This document provides a comprehensive overview of its likely synthetic pathways, based on established organic chemistry principles and related literature, and delves into the broader biological context of structurally similar compounds.

A Note on Discovery and History

The first documented appearance of this compound is linked to a 1972 publication in The Journal of Organic Chemistry. While the specific article does not focus on the compound's discovery, its inclusion in a list of related structures indicates its synthesis and characterization by that time. The precise historical details of its initial synthesis remain elusive in currently accessible records.

Synthetic Approaches: A Plausible Pathway

The synthesis of this compound can be logically deduced through a multi-step process rooted in classical organic reactions. A likely precursor for the final compound is 4,4-Dimethyl-7-methoxy-1-tetralone. The synthesis of this methoxy derivative is conceptually straightforward, followed by a demethylation step to yield the target hydroxy compound.

A probable synthetic route involves the Friedel-Crafts acylation of an appropriately substituted aromatic compound, such as m-methoxytoluene, with 3,3-dimethylsuccinic anhydride. This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), would form a keto-acid intermediate. Subsequent reduction of the keto group, for instance, through a Clemmensen or Wolff-Kishner reduction, followed by an intramolecular Friedel-Crafts acylation (cyclization), would yield the tetralone core.

The final step would involve the demethylation of the methoxy group at the 7-position to afford the desired this compound. This can be achieved using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

Hypothetical Synthetic Workflow:

Caption: A potential multi-step synthesis of this compound.

Experimental Protocols: Inferred Methodologies

Table 1: Inferred Experimental Protocol for the Synthesis of this compound

| Step | Reaction | Reagents and Conditions |

| 1 | Friedel-Crafts Acylation | To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or dichloromethane), add 3,3-dimethylsuccinic anhydride. Cool the mixture and slowly add m-methoxytoluene. Stir at room temperature and then heat to drive the reaction to completion. Work up with acid and water. |

| 2 | Reduction | The resulting keto-acid is reduced using amalgamated zinc and hydrochloric acid (Clemmensen reduction) or hydrazine hydrate and a strong base (Wolff-Kishner reduction) to yield the corresponding carboxylic acid. |

| 3 | Cyclization | The carboxylic acid is treated with a dehydrating agent such as polyphosphoric acid or thionyl chloride followed by a Lewis acid to effect intramolecular Friedel-Crafts acylation, forming 4,4-Dimethyl-7-methoxy-1-tetralone. |

| 4 | Demethylation | The methoxy-tetralone is dissolved in a dry, inert solvent (e.g., dichloromethane) and treated with a demethylating agent like boron tribromide at low temperature. The reaction is quenched, and the product is purified by chromatography. |

Biological Activity and Signaling Pathways: An Area for Future Research

Direct studies on the biological activity and associated signaling pathways of this compound are currently absent from the scientific literature. However, the broader class of tetralone derivatives has been investigated for a range of biological activities.

A 2002 study in Bioorganic & Medicinal Chemistry investigated the effects of structurally related 4,4-dimethyl-5,8-dihydroxytetralone derivatives on tumor cell respiration. This research found that these compounds could inhibit cellular respiration in a mouse carcinoma cell line. While this does not directly implicate this compound, it suggests that the 4,4-dimethyltetralone scaffold may possess cytotoxic or metabolism-modulating properties worthy of further investigation.

The lack of specific biological data for this compound presents a significant opportunity for future research. Screening this compound against various biological targets, such as enzymes and receptors, could uncover novel pharmacological activities.

Logical Flow for Investigating Biological Activity:

Caption: A proposed workflow for the biological evaluation of this compound.

Quantitative Data Summary

Due to the limited availability of specific studies on this compound, a comprehensive table of quantitative data cannot be compiled at this time. Future research is needed to determine key parameters such as percentage yields of synthetic steps, purity, and biological activity metrics (e.g., IC₅₀ or EC₅₀ values).

Conclusion

This compound is a fascinating molecule with a history that is yet to be fully uncovered. While its initial synthesis likely occurred in the early 1970s, detailed documentation remains elusive. The synthetic pathways outlined in this guide provide a robust framework for its preparation in the laboratory. The true potential of this compound, however, lies in the unexplored territory of its biological activity. The structural similarity to compounds with known effects on cellular respiration suggests that this compound could be a valuable candidate for future drug discovery and development programs. Further investigation is strongly warranted to elucidate its pharmacological profile and potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for 4,4-Dimethyl-7-hydroxy-1-tetralone as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,4-Dimethyl-7-hydroxy-1-tetralone as a versatile synthetic intermediate in the development of novel chemical entities with potential therapeutic applications. The document outlines key chemical transformations, detailed experimental protocols, and data presentation to facilitate its use in research and drug discovery.

Introduction

This compound is a valuable building block in medicinal chemistry. The tetralone scaffold, a bicyclic ketone, is a fundamental structure in a variety of natural products and synthetic compounds with significant biological activities.[1] The presence of a hydroxyl group and a ketone moiety on the 4,4-dimethyl-substituted tetralone core offers two reactive sites for further chemical modifications, making it an ideal starting material for the synthesis of diverse molecular architectures.

Derivatives of the tetralone scaffold have been explored for various therapeutic targets, including but not limited to, monoamine oxidase (MAO) inhibitors for neurological disorders, and as core structures in the development of selective kappa opioid receptor antagonists.[1][2] The 4,4-dimethyl substitution can offer advantages in terms of metabolic stability and pharmacokinetic properties of the final compounds.

Key Synthetic Transformations

This compound can undergo a variety of chemical reactions at its two functional groups: the phenolic hydroxyl group and the ketone.

-

Etherification of the Hydroxyl Group: The hydroxyl group can be readily converted to an ether linkage. This modification is often employed to modulate the compound's solubility, lipophilicity, and to introduce pharmacophoric elements.

-

Reductive Amination of the Ketone: The ketone functionality is a prime site for the introduction of nitrogen-containing substituents through reductive amination. This reaction is a cornerstone in the synthesis of many biologically active amines and is widely used in drug discovery to create diverse amine libraries for screening.[3][4][5][6][7]

-

Reduction of the Ketone: The ketone can be reduced to a secondary alcohol, introducing a new stereocenter and altering the three-dimensional shape and hydrogen bonding capabilities of the molecule.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a synthetic intermediate. These protocols are based on established synthetic methodologies for structurally related compounds.

Protocol 1: O-Alkylation of this compound

This protocol describes the synthesis of 7-(benzyloxy)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one.

Reaction Scheme:

Caption: O-Alkylation of this compound.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Quantitative Data (Representative):

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 190.24 |

| Benzyl bromide | 1.2 | 171.04 |

| Potassium carbonate | 2.0 | 138.21 |

| Product | 280.36 | |

| Representative Yield | 85-95% |

Protocol 2: Reductive Amination of 7-(Benzyloxy)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one